(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . This compound is known for its stereochemistry, which is indicated by the (2R,3R) configuration, meaning it has specific spatial arrangements of atoms that are crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the esterification of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2R,3R)-Methyl 3-oxopyrrolidine-2-carboxylate.
Reduction: Formation of (2R,3R)-Methyl 3-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.
Scientific Research Applications
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific (2R,3R) stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with biological targets and its reactivity in chemical synthesis .
Biological Activity
(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the pyrrolidine class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- IUPAC Name : this compound
The compound features a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the pyrrolidine ring, contributing to its unique biological properties.
Enzyme Inhibition
One of the significant biological activities of this compound is its potential role as an enzyme inhibitor. The compound interacts with specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial in drug design, particularly for conditions involving metabolic dysregulation.
Receptor Binding
The stereochemistry of this compound enhances its binding affinity to various receptors. Studies have shown that it can act as a ligand in biochemical assays, influencing receptor-mediated signaling pathways. This property is particularly relevant in developing therapies targeting neurological and cardiovascular diseases.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions that modulate enzyme activity or receptor function. The compound's stereochemical configuration is critical for its binding specificity and overall biological activity.
Synthetic Routes
The synthesis of this compound typically involves:
- Esterification : Reacting (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid.
- Reaction Conditions : Controlled temperature and pH are maintained to ensure desired stereochemistry.
Industrial Production
In industrial settings, scalable processes like continuous flow synthesis or biocatalysis are employed to optimize yields and purity while minimizing waste.
Applications in Scientific Research
This compound has several applications across various fields:
- Chemistry : Used as a chiral building block in synthesizing complex organic molecules.
- Biology : Investigated for enzyme inhibition and receptor binding studies.
- Medicine : Explored for therapeutic effects targeting neurological and cardiovascular conditions.
- Industry : Utilized in producing fine chemicals and agrochemicals.
Data Table: Biological Activity Summary
Case Studies
- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Receptor Binding Assay : In vitro assays indicated strong binding affinity to certain receptors linked to neurological disorders, suggesting avenues for drug development targeting these pathways.
Properties
IUPAC Name |
methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOEPPXPLBIAN-TYSVMGFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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